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Introduction
Oregon Green™ 488, succinimidyl ester (OG 488, SE) is a high-performance, amine-reactive

fluorescent dye that has become an invaluable tool for labeling proteins and other biomolecules

in live-cell imaging applications. This succinimidyl ester derivative of Oregon Green™ 488

readily reacts with primary amines on proteins to form stable covalent bonds, resulting in

brightly fluorescent and photostable conjugates. Its excitation and emission spectra are well-

suited for the common 488 nm laser line, making it compatible with a wide range of

fluorescence microscopes and flow cytometers.[1][2]

One of the key advantages of Oregon Green™ 488 is its relative insensitivity to pH in the

physiological range, which ensures a more stable and reliable fluorescent signal in the complex

and dynamic environment of a living cell.[1][3] Furthermore, it exhibits greater photostability

compared to traditional green fluorophores like fluorescein, allowing for longer imaging

experiments with reduced signal loss.[3]

These application notes provide detailed protocols and guidelines for the use of OG 488, SE in

live-cell imaging, with a focus on labeling the total intracellular protein population to monitor

dynamic cellular processes such as protein trafficking and turnover.
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The following table summarizes the key quantitative data for OG 488, SE, providing a basis for

experimental design and comparison with other fluorophores.

Property Value Notes

Excitation Maximum (λex) ~496 nm
Optimal for 488 nm laser line

excitation.

Emission Maximum (λem) ~524 nm Green fluorescence emission.

Molar Extinction Coefficient (ε) ~83,000 cm⁻¹M⁻¹

A measure of how strongly the

dye absorbs light at its

excitation maximum.

Quantum Yield (Φ) ~0.91

Represents the efficiency of

converting absorbed light into

emitted fluorescence.[4]

Photostability
More photostable than

fluorescein

Less prone to photobleaching

during extended imaging

sessions compared to

fluorescein.[3]

Cytotoxicity Low at optimal concentrations

High concentrations and

prolonged incubation can be

cytotoxic. It is crucial to

optimize labeling conditions for

each cell type.[5]

Signal-to-Noise Ratio (SNR) High

The bright fluorescence of OG

488, SE generally provides a

good signal-to-noise ratio.[6]

However, this is highly

dependent on experimental

conditions.
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Protocol 1: General Intracellular Protein Labeling in Live
Cells
This protocol describes a method for labeling the total intracellular protein population of live

cells with OG 488, SE. This method relies on the transient permeability of the cell membrane to

the dye, which can be influenced by factors such as cell type and experimental conditions. For

cell types that are not readily permeable, transient permeabilization techniques may be

required (see note on Streptolysin O).

Materials:

OG 488, SE (stored at -20°C, protected from light)

Anhydrous Dimethyl Sulfoxide (DMSO)

Live cells cultured on glass-bottom dishes or chamber slides

Phosphate-Buffered Saline (PBS), pH 8.0-8.5

Complete cell culture medium

Quenching solution (e.g., 10 mM Tris-HCl or 100 mM glycine in PBS)

Procedure:

Cell Preparation:

Culture cells to the desired confluency (typically 60-80%) on a suitable imaging dish.

On the day of the experiment, wash the cells twice with warm PBS (pH 8.0-8.5).

Dye Preparation:

Allow the vial of OG 488, SE to warm to room temperature before opening to prevent

moisture condensation.

Prepare a 1-10 mM stock solution of OG 488, SE in anhydrous DMSO. This stock solution

should be used immediately.
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Labeling:

Dilute the OG 488, SE stock solution in warm PBS (pH 8.0-8.5) to a final working

concentration of 1-10 µM. The optimal concentration should be determined empirically for

each cell type.

Remove the PBS from the cells and add the labeling solution.

Incubate the cells for 15-30 minutes at 37°C, protected from light.

Quenching and Washing:

Remove the labeling solution.

Add the quenching solution and incubate for 5-10 minutes at room temperature to

inactivate any unreacted dye.

Wash the cells three times with warm complete cell culture medium.

Imaging:

Replace the wash medium with fresh, pre-warmed complete cell culture medium.

Image the cells on a fluorescence microscope equipped with a filter set appropriate for OG

488 (Excitation: ~490 nm, Emission: ~525 nm).

Maintain the cells at 37°C and 5% CO₂ during imaging.

Note on Intracellular Delivery: For cell types with low membrane permeability to OG 488, SE,

transient permeabilization methods can be employed. One such method involves the use of

Streptolysin O (SLO), a bacterial toxin that creates temporary pores in the cell membrane,

allowing the entry of molecules like OG 488, SE.[7][8][9] The cells can then reseal their

membranes, trapping the dye inside for subsequent imaging. This procedure requires careful

optimization to ensure cell viability.
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This protocol outlines a pulse-chase experiment to monitor the trafficking of the total labeled

protein pool within live cells.

Materials:

Cells labeled with OG 488, SE as described in Protocol 1.

Live-cell imaging setup with environmental control.

Procedure:

Baseline Imaging:

After the final wash step in Protocol 1, immediately acquire an initial set of images (t=0).

This will show the initial distribution of the labeled protein pool.

Time-Lapse Imaging:

Incubate the cells on the microscope stage under physiological conditions (37°C, 5%

CO₂).

Acquire images at regular intervals (e.g., every 5-15 minutes) for the desired duration of

the experiment (e.g., 1-4 hours).

Use the lowest possible laser power and exposure time to minimize phototoxicity and

photobleaching.

Data Analysis:

Analyze the time-lapse images to observe changes in the localization of the fluorescent

signal over time. This can reveal the movement of proteins between different cellular

compartments, such as from the cytoplasm to the nucleus or into vesicles.

Mandatory Visualization
Experimental Workflow for Live-Cell Protein Labeling
and Trafficking
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Caption: Workflow for labeling intracellular proteins with OG 488, SE and monitoring their

trafficking.

Signaling Pathway: Growth Factor-Induced Protein
Translocation
The following diagram illustrates a simplified signaling pathway that results in the translocation

of a protein (e.g., a transcription factor) from the cytoplasm to the nucleus. This type of event

can be visualized by labeling the total protein pool with OG 488, SE and observing the change

in fluorescence distribution upon growth factor stimulation.
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Caption: A signaling pathway leading to protein translocation, a process observable with OG
488, SE.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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